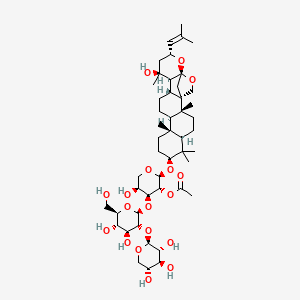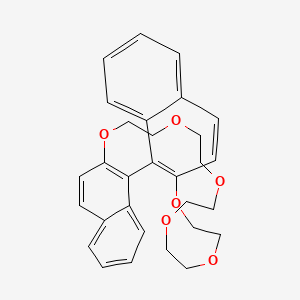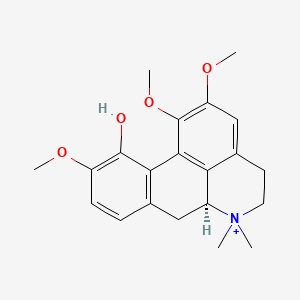
防己碱
描述
Menisperine is a naturally occurring alkaloid found in various plants, particularly in the Menispermaceae family. It is known for its diverse pharmacological properties, including anti-inflammatory, anti-tumor, and neuroprotective effects. Menisperine is a quaternary ammonium compound and belongs to the class of aporphine alkaloids.
科学研究应用
Menisperine has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of alkaloids and their derivatives.
Biology: Investigated for its effects on cellular processes and its potential as a neuroprotective agent.
Medicine: Explored for its anti-inflammatory, anti-tumor, and hypotensive properties. It has shown promise in the treatment of conditions such as hypertension and certain types of cancer.
Industry: Utilized in the development of pharmaceuticals and as a lead compound for the synthesis of new drugs.
作用机制
Target of Action
Menisperine, a compound found in Menispermi Rhizoma, the rhizome of Menispermum dauricum DC , primarily targets various ailments such as asthma, tuberculosis, dysentery, hyperglycemia, malaria, cancer, and fever . .
Mode of Action
It has been suggested that menisperine and other alkaloids from the same plant have significant effects on the proliferation of certain cells . More research is needed to elucidate the exact mode of action of Menisperine.
Biochemical Pathways
It is known that menisperine has anti-tumour, anti-inflammation, anti-oxidation, bacteriostasis, cardio-cerebrovascular protection, anti-depression, and anti-alzheimer’s disease effects
Pharmacokinetics
ADME properties are crucial for understanding a drug’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action
Result of Action
It has been suggested that menisperine has significant effects on the proliferation of certain cells . This suggests that Menisperine may have cytotoxic or anti-proliferative effects, but more research is needed to confirm this and to understand the broader molecular and cellular effects of Menisperine’s action.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound . Factors such as light, temperature, and pollution could potentially alter the DNA and gene expression of an organism, thereby influencing the action of a compound like Menisperine . .
生化分析
Biochemical Properties
Menisperine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Menisperine has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the synaptic cleft . This inhibition leads to an increase in acetylcholine levels, which can enhance cholinergic signaling. Additionally, Menisperine interacts with various receptors, including muscarinic and nicotinic receptors, modulating their activity and influencing neurotransmission .
Cellular Effects
Menisperine exerts various effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Menisperine has been shown to activate the MAPK/ERK signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival . Furthermore, Menisperine can alter gene expression by upregulating or downregulating specific genes involved in inflammatory responses, apoptosis, and oxidative stress. These changes in gene expression can lead to alterations in cellular metabolism, affecting processes such as energy production and lipid metabolism.
Molecular Mechanism
The molecular mechanism of Menisperine involves several key interactions at the molecular level. Menisperine binds to specific biomolecules, such as enzymes and receptors, to exert its effects. For instance, Menisperine’s inhibition of acetylcholinesterase involves binding to the enzyme’s active site, preventing the breakdown of acetylcholine . Additionally, Menisperine can modulate enzyme activity by acting as an allosteric modulator, altering the enzyme’s conformation and activity . Menisperine also influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes.
准备方法
Synthetic Routes and Reaction Conditions: Menisperine can be synthesized through several chemical routes. One common method involves the extraction of the alkaloid from the roots of Menispermum dauricum or other related plants. The extraction process typically involves the use of organic solvents such as methanol or ethanol, followed by purification steps like crystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of menisperine may involve large-scale extraction from plant sources. The process includes:
- Harvesting and drying the plant material.
- Grinding the dried material to a fine powder.
- Extracting the alkaloid using solvents.
- Purifying the extract through various techniques such as distillation, crystallization, and chromatography.
化学反应分析
Types of Reactions: Menisperine undergoes several types of chemical reactions, including:
Oxidation: Menisperine can be oxidized to form various derivatives, which may exhibit different pharmacological properties.
Reduction: Reduction reactions can modify the structure of menisperine, potentially altering its biological activity.
Substitution: Menisperine can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield menisperine N-oxide, while reduction could produce dihydromenisperine.
相似化合物的比较
Menisperine is unique among alkaloids due to its specific pharmacological profile. it shares similarities with other compounds in the Menispermaceae family, such as:
Berberine: Known for its antimicrobial and anti-inflammatory properties.
Palmatine: Exhibits anti-inflammatory and anti-tumor effects.
Jatrorrhizine: Has antimicrobial and anti-inflammatory activities.
These compounds, like menisperine, are studied for their potential therapeutic applications, but menisperine’s unique structure and specific effects on neurotransmitter modulation and enzyme inhibition set it apart.
属性
IUPAC Name |
(6aS)-1,2,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-11-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-22(2)9-8-13-11-16(25-4)21(26-5)19-17(13)14(22)10-12-6-7-15(24-3)20(23)18(12)19/h6-7,11,14H,8-10H2,1-5H3/p+1/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQINTCORIZHGFD-AWEZNQCLSA-O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26NO4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70948187 | |
| Record name | 11-Hydroxy-1,2,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70948187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25342-82-9 | |
| Record name | Menisperine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025342829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Hydroxy-1,2,10-trimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70948187 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


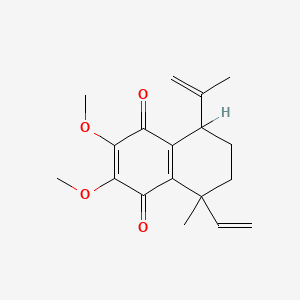
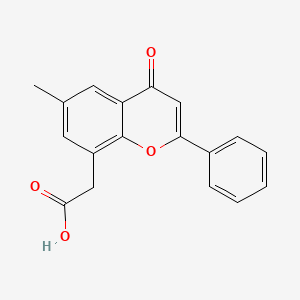
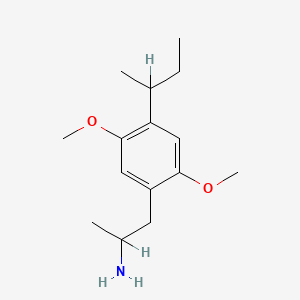
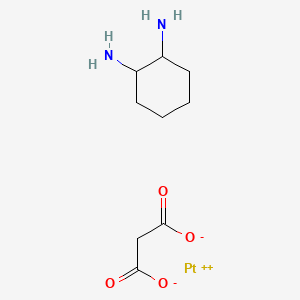
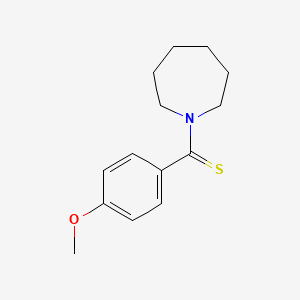

![N-[3-[(1,3-dioxo-5-isoindolyl)oxy]phenyl]-2-furancarboxamide](/img/structure/B1207828.png)
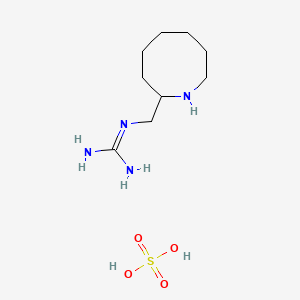
![1-[(2R,3S,4S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B1207830.png)

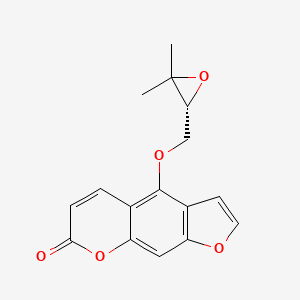
![[(3S,5R,8R,9S,10S,13R,14S,16S,17R)-3-(3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl)oxy-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B1207836.png)
